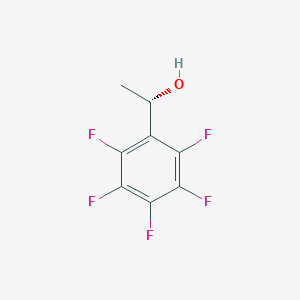

S(-)-1-(Pentafluorophenyl)ethanol

説明

The exact mass of the compound S(-)-1-(Pentafluorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S(-)-1-(Pentafluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S(-)-1-(Pentafluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104371-20-2 | |

| Record name | (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to S(-)-1-(Pentafluorophenyl)ethanol

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of S(-)-1-(Pentafluorophenyl)ethanol, a crucial chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this unique compound.

Introduction: The Significance of Fluorinated Chiral Alcohols

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned, making fluorinated compounds highly valuable in the pharmaceutical and materials science industries.[1][2] S(-)-1-(Pentafluorophenyl)ethanol, a chiral secondary alcohol, is a prime example of a versatile fluorinated building block. Its pentafluorophenyl group imparts unique electronic characteristics, while the chiral hydroxyl group serves as a handle for asymmetric transformations, making it a sought-after intermediate in the synthesis of complex, high-value molecules.[1][3]

Physicochemical Properties: A Quantitative Overview

S(-)-1-(Pentafluorophenyl)ethanol is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1][3][4] The strong carbon-fluorine bonds contribute to its relatively high boiling point.[3] The presence of the hydroxyl group allows for solubility in polar organic solvents.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₅O | [1][4][5] |

| Molecular Weight | 212.12 g/mol | [1][4][5] |

| Melting Point | 32-42°C | [1][4][6][7] |

| Boiling Point | 68-70°C at 30 mmHg; 102-103°C at 30mm | [1][6] |

| Refractive Index (n20D) | 1.44 | [1][6] |

| Density (predicted) | 1.498 ± 0.06 g/cm³ | [6] |

| pKa (predicted) | 13.14 ± 0.20 | [6] |

| LogP (predicted) | 2.43540 | [6] |

| Optical Rotation [α]D²⁰ | -7.0° (c = 1% in pentane) for the (S)-enantiomer | [5] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of S(-)-1-(Pentafluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, and the hydroxyl proton. The methyl group will appear as a doublet due to coupling with the adjacent methine proton. The methine proton will present as a quartet, being split by the three methyl protons. The hydroxyl proton's signal can vary in chemical shift and multiplicity depending on the solvent and concentration, due to hydrogen bonding and exchange.[8]

-

¹³C NMR: The carbon NMR will display signals corresponding to the methyl carbon, the methine carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the aromatic ring will exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of S(-)-1-(Pentafluorophenyl)ethanol will show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretching vibrations for the methyl and methine groups around 2850-3000 cm⁻¹.

-

Strong C-F stretching absorptions, typically in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 212 would be expected, corresponding to the exact mass of the molecule.[6] Common fragmentation pathways would involve the loss of a methyl group (CH₃), a hydroxyl group (OH), or cleavage of the bond between the chiral center and the aromatic ring.[9]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure S(-)-1-(Pentafluorophenyl)ethanol is paramount for its application in asymmetric synthesis. Several strategies are employed to achieve high enantiomeric excess (ee).

Asymmetric Reduction of 2',3',4',5',6'-Pentafluoroacetophenone

The most common and efficient route to S(-)-1-(Pentafluorophenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone.[5] This transformation can be achieved through both chemical and biocatalytic methods.

Caption: General workflows for the synthesis of S(-)-1-(Pentafluorophenyl)ethanol.

Chemical Catalysis: Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) reagent, are widely used for the enantioselective reduction of ketones.[10] These reactions typically employ a stoichiometric or catalytic amount of the chiral catalyst in the presence of a reducing agent like borane. Ruthenium-based chiral complexes are also effective for this transformation.[6]

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective alternative.[11][12][13] These enzymes can reduce the ketone with excellent enantioselectivity, often exceeding 99% ee.[11][12] Whole-cell biocatalysis, using microorganisms that express the desired reductase, is also a cost-effective approach.[13][14] A key advantage of biocatalysis is the ability to regenerate the necessary cofactor (e.g., NADPH) in situ, making the process more efficient.[5][11]

Experimental Protocol: Asymmetric Reduction using a Ketoreductase

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme and Cofactor: Add the ketoreductase enzyme and the cofactor (NADPH). For cofactor regeneration, include a secondary enzyme system (e.g., glucose dehydrogenase) and its substrate (e.g., glucose).

-

Substrate Addition: Dissolve 2',3',4',5',6'-pentafluoroacetophenone in a water-miscible organic co-solvent (e.g., isopropanol) and add it to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Other Synthetic Approaches

While asymmetric reduction is the most prevalent method, other synthetic routes include the Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde.[5] However, this method typically yields a racemic mixture that requires subsequent resolution.

Key Applications in Research and Development

The unique properties of S(-)-1-(Pentafluorophenyl)ethanol make it a valuable tool in several areas of chemical research.

Asymmetric Synthesis

As a chiral alcohol, it serves as a precursor for the synthesis of other chiral molecules. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced with various nucleophiles in an Sₙ2 reaction, proceeding with inversion of stereochemistry. This allows for the introduction of a wide range of functional groups at the chiral center.

Pharmaceutical Development

Chirality is a critical factor in the efficacy and safety of many drugs.[11] S(-)-1-(Pentafluorophenyl)ethanol is a key intermediate in the synthesis of biologically active compounds.[1] The pentafluorophenyl moiety can enhance the metabolic stability and binding affinity of a drug candidate.[1] Its use as a building block allows for the construction of complex chiral pharmaceuticals with improved therapeutic profiles.[1][15]

Materials Science

The compound is also utilized in the formulation of specialty polymers and coatings.[1] The incorporation of the fluorinated group can impart desirable properties such as increased chemical resistance and thermal stability to the resulting materials.[1]

Handling and Safety Considerations

S(-)-1-(Pentafluorophenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] It is classified as a skin and eye irritant.[4][16] As a flammable liquid and vapor, it should be kept away from heat, sparks, and open flames. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][16][17]

Conclusion

S(-)-1-(Pentafluorophenyl)ethanol is a highly valuable and versatile chiral building block. Its unique combination of a stereogenic center and a polyfluorinated aromatic ring provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The continued development of efficient and selective synthetic methods, particularly through biocatalysis, will further expand its applications in drug discovery, materials science, and beyond.

References

-

LookChem. 1-(Pentafluorophenyl)ethanol. [Link]

-

ResearchGate. Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. [Link]

-

ResearchGate. Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. [Link]

-

PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Semantic Scholar. Asymmetric Synthesis of (R)-1-Phenylethanol. [Link]

-

ResearchGate. Enantioselective microbial reduction of substituted acetophenone. [Link]

-

Research Journal of Pharmacy and Technology. Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

YouTube. Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

-

MDPI. Application of Biobased Solvents in Asymmetric Catalysis. [Link]

-

Shivaji College. NMR spectra of ethyl alcohol. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. 1-(Pentafluorophenyl)ethanol | 830-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 6. lookchem.com [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. shivajicollege.ac.in [shivajicollege.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. content.oppictures.com [content.oppictures.com]

S(-)-1-(Pentafluorophenyl)ethanol CAS number 104371-20-2

CAS Number: 104371-20-2 Synonyms: (S)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol; (S)-1-(Perfluorophenyl)ethanol[1][2]

Executive Summary

S(-)-1-(Pentafluorophenyl)ethanol represents a specialized class of chiral fluorinated building blocks where the unique electronic properties of the pentafluorophenyl (

This guide details the technical application of CAS 104371-20-2 in two critical domains: as a robust Chiral Solvating Agent (CSA) for NMR spectroscopy and as a stereodefined intermediate in the synthesis of metabolically stable pharmaceuticals. The presence of five fluorine atoms creates a strong electron-withdrawing effect, facilitating unique

Chemical Profile & Electronic Properties

The defining feature of this molecule is the "Fluorine Effect." The high electronegativity of the five fluorine atoms pulls electron density away from the aromatic ring and the benzylic carbon.

| Property | Value | Technical Significance |

| Molecular Formula | High F-content increases lipophilicity ( | |

| Molecular Weight | 212.12 g/mol | Suitable for fragment-based drug design. |

| Melting Point | 41–42 °C | Solid at RT, facilitating easy handling/weighing. |

| Optical Rotation | Indicator of enantiomeric purity. | |

| Electronic State | Enables stacking with electron-rich aromatics. | |

| Acidity ( | ~11.5 (Estimated) | More acidic than non-fluorinated alcohols, enhancing H-bond donation. |

The Quadrupole Moment Inversion

In standard benzene rings, the quadrupole moment is negative (electron-rich

Synthesis & Production Workflows

Two primary routes are established for high-purity production: Biocatalytic Kinetic Resolution (preferred for scalability and enantiopurity) and Asymmetric Transfer Hydrogenation .

Method A: Biocatalytic Kinetic Resolution (Green Route)

This method utilizes the high stereoselectivity of Candida antarctica Lipase B (CAL-B) to resolve the racemic alcohol. The electron-deficient nature of the ring accelerates the acylation rate compared to non-fluorinated substrates.

Protocol:

-

Substrate Preparation: Dissolve racemic 1-(pentafluorophenyl)ethanol (0.5 M) in dry MTBE or Toluene.

-

Acyl Donor: Add Vinyl Acetate (3.0 equivalents). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde.

-

Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20 mg/mmol substrate).

-

Incubation: Shake at 30–40 °C. Monitor conversion via chiral HPLC.

-

Termination: Stop at 50% conversion (typically 4–24 hours).

-

Separation: Filter the enzyme. The reaction mixture contains the unreacted (S)-alcohol (desired) and the (R)-acetate .[3] Separate via column chromatography (Silica gel, Hexane/EtOAc).

Method B: Asymmetric Transfer Hydrogenation (Chemical Route)

For direct synthesis from the ketone without resolution losses.

-

Precursor: 2,3,4,5,6-Pentafluoroacetophenone.

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

-

Reductant: Sodium Formate / Formic Acid (5:2 azeotrope) in water/DCM.

-

Mechanism: The "fluorine effect" activates the carbonyl carbon, making it highly susceptible to hydride transfer, often resulting in faster reaction times than non-fluorinated acetophenones.

Caption: Kinetic resolution pathway using Lipase B. The S-enantiomer is slower to react, allowing isolation in high enantiomeric excess.

Application: Chiral Solvating Agent (CSA) for NMR

S(-)-1-(Pentafluorophenyl)ethanol is a powerful tool for determining the enantiomeric purity of chiral amines, sulfoxides, and phosphine oxides via

Mechanism of Action:

-

Hydrogen Bonding: The acidic hydroxyl proton of the CSA forms a strong H-bond with the basic site of the analyte.

-

-

-

Anisotropic Shielding: This rigid complexation places the analyte's protons in the shielding cone of the pentafluorophenyl ring, causing distinct chemical shift differences (

) between enantiomers.

Protocol for NMR Analysis:

-

Sample: Dissolve ~5 mg of the chiral analyte (e.g., a chiral amine) in 0.5 mL

. -

CSA Addition: Add 1–2 equivalents of S(-)-1-(Pentafluorophenyl)ethanol.

-

Observation: Acquire

NMR. Look for splitting of signals (e.g., methyl doublets) that were previously singlets or overlapping. The magnitude of splitting (

Caption: Mechanism of Chiral Recognition. The combination of H-bonding and complementary Pi-stacking creates a rigid diastereomeric environment.

Handling & Safety Information

While generally stable, the fluorinated nature requires specific handling precautions.

-

Hazards: Irritant to eyes, respiratory system, and skin. The pentafluorophenyl group can be susceptible to nucleophilic attack at the para-position under strongly basic conditions (nucleophilic aromatic substitution).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can interfere with its use as an NMR solvating agent.

-

Solubility: Highly soluble in Methanol, Ethanol, DCM, and Chloroform. Low solubility in water.

References

-

Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

-

Electronic Effects in Chiral Solvating Agents

- Title: Solvent effect in NMR enantiomeric analysis using (S)

- Source: ResearchGate / Journal of the American Chemical Society.

-

URL:[Link]

-

Synthesis via Transfer Hydrogenation

- Title: Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters and Ru-C

- Source: ResearchG

-

URL:[Link]

-

General Properties of Pentafluorophenyl Group

- Title: The Pentafluorophenyl Group: A Comprehensive Technical Guide.

-

Source: BenchChem.[5]

Sources

physical properties of S(-)-1-(Pentafluorophenyl)ethanol

An In-depth Technical Guide to the Physical Properties of S(-)-1-(Pentafluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

S(-)-1-(Pentafluorophenyl)ethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and organic synthesis. The presence of a pentafluorinated phenyl ring imparts unique electronic properties, enhancing metabolic stability and lipophilicity, while the chiral secondary alcohol serves as a crucial building block for asymmetric synthesis.[1][2][3] This guide provides a comprehensive overview of the core physical properties of the S(-)-enantiomer, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile chemical entity.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. S(-)-1-(Pentafluorophenyl)ethanol is unambiguously identified by its unique CAS Registry Number and structural formula.

-

IUPAC Name: (1S)-1-(2,3,4,5,6-Pentafluorophenyl)ethanol[4]

-

Synonyms: (S)-(-)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, (1S)-1-(Pentafluorophenyl)ethanol[4]

-

CAS Number: 104371-20-2[4]

The structure consists of a chiral ethanol backbone where the phenyl group is perfluorinated. This high degree of fluorination dramatically influences the molecule's physical and chemical behavior compared to its non-fluorinated analog, (S)-(-)-1-Phenylethanol.[1][5]

Canonical SMILES: CC1=C(F)C(F)=C(F)C(F)=C1F

Physicochemical Properties

The physical state and thermal properties of a compound are critical for determining appropriate handling, reaction, and purification conditions. S(-)-1-(Pentafluorophenyl)ethanol is typically a low-melting solid or a colorless to pale yellow liquid at room temperature.[2][3]

It is crucial to distinguish between the properties of the pure enantiomer and the racemic mixture (CAS 830-50-2). Enantiomers have identical physical properties in an achiral environment, but the presence of the other enantiomer as an impurity can depress the melting point.[] Literature values for the racemate's melting point range from 32°C to 37°C, which is lower than that of the pure S(-)-enantiomer.[2][7]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid. | [2] |

| Melting Point | 41-42°C | [4] |

| Boiling Point | 162.9°C at 760 mmHg | [4] |

| 68 - 70°C at 30 mmHg | [2] | |

| Density | 1.498 g/cm³ | [4] |

| Refractive Index | n20/D 1.44 | [2][7] |

| Flash Point | 87.2°C | [4] |

The significant difference in boiling points reported is due to the pressure at which the measurement was taken. A lower pressure reduces the temperature required for boiling, a fundamental principle utilized in vacuum distillation to purify thermally sensitive compounds.

Optical Properties: The Signature of Chirality

As a chiral molecule, S(-)-1-(Pentafluorophenyl)ethanol rotates the plane of polarized light. This property, known as optical activity, is the defining physical characteristic that differentiates it from its non-superimposable mirror image, the R(+)-enantiomer.[8] The direction and magnitude of this rotation are quantified as the specific rotation.

The "(-)" sign in the compound's name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left (counterclockwise).[8][9]

| Property | Value | Conditions | Source(s) |

| Specific Rotation | [α]D²⁰ = -7.0° | c = 1% (1 g/100 mL) in pentane | [1] |

The specific rotation of its enantiomer, R(+)-1-(Pentafluorophenyl)ethanol, is equal in magnitude but opposite in direction ([α]D²⁰ = +7.0°) under identical conditions.[1] This is a fundamental principle of enantiomeric pairs.[10]

Predicted Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption in the 3300-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[11] A strong C-O stretch should also be visible near 1000-1100 cm⁻¹.[11] Additional peaks corresponding to the C-F bonds of the pentafluorophenyl ring will appear in the fingerprint region.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. We would expect to see:

-

A doublet for the methyl (-CH₃) protons.

-

A quartet for the methine (-CH) proton, split by the adjacent methyl group.

-

A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be concentration-dependent. This peak disappears upon shaking the sample with D₂O, a classic test for labile protons.[11]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, the hydroxyl-bearing methine carbon, and the carbons of the aromatic ring, which will exhibit complex splitting patterns due to coupling with fluorine.

-

¹⁹F NMR Spectroscopy: This technique is particularly informative for fluorinated compounds. The five fluorine atoms on the phenyl ring are chemically non-equivalent and will produce a complex multiplet pattern.

-

Mass Spectrometry (MS): In a mass spectrometer, alcohols typically fragment via alpha cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[11] The mass spectrum would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to these pathways.

Experimental Methodologies

Accurate determination of physical properties relies on standardized, validated protocols. The following sections detail the methodologies for measuring melting point and optical rotation.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically 0.5-1.0°C). Impurities depress and broaden this range. The capillary method is a standard and reliable technique.

Protocol:

-

Sample Preparation: Ensure the S(-)-1-(Pentafluorophenyl)ethanol sample is completely dry. If the solid is granular, gently pulverize it to a fine powder.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[12] Drop the tube through a long, narrow glass pipe to pack the sample tightly. The final packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approx. 1-2°C per minute).[12][13]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting range is reported as T₁ - T₂.[12]

Caption: Workflow for Capillary Melting Point Determination.

Optical Rotation Measurement

Principle: A polarimeter measures the angle through which a chiral compound in solution rotates plane-polarized light.[8] The specific rotation is a standardized value calculated from the observed rotation, accounting for concentration and path length.[14]

Protocol:

-

Solution Preparation: Accurately weigh a sample of S(-)-1-(Pentafluorophenyl)ethanol and dissolve it in a precise volume of a suitable solvent (e.g., pentane, as per the literature) to achieve a known concentration (c), expressed in g/mL.[1] For example, dissolve 0.100 g in a 10.0 mL volumetric flask.

-

Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line, 589 nm) to warm up. Fill the sample cell with the pure solvent and place it in the instrument. Zero the reading.[14]

-

Sample Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are trapped in the light path. Place the filled cell in the polarimeter.[10][14]

-

Data Recording: Record the observed rotation (α) in degrees. Note the sign (+ for dextrorotatory, - for levorotatory).

-

Calculation of Specific Rotation [α]: Use the following formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the sample cell in decimeters (dm)

-

c = concentration of the solution in g/mL[8]

-

Caption: Workflow for Measuring Optical Rotation.

Solubility, Storage, and Handling

-

Solubility: S(-)-1-(Pentafluorophenyl)ethanol is soluble in polar organic solvents.[3] Its fluorinated aromatic ring provides lipophilicity, while the hydroxyl group allows for hydrogen bonding with polar solvents.

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[2][7] It should be kept away from heat, sparks, and open flames.[15]

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation.[15][16]

Conclusion

S(-)-1-(Pentafluorophenyl)ethanol is a chiral building block with a distinct set of physical properties defined by its fluorinated aromatic system and stereocenter. Its melting point of 41-42°C and levorotatory specific rotation of -7.0° are key identifiers for assessing purity and confirming stereochemical identity. The experimental protocols detailed herein provide a validated framework for researchers to reliably characterize this compound, ensuring data integrity and supporting its application in advanced chemical research and development.

References

-

Alfa Chemistry. CAS 104371-20-2 S(-)-1-(PENTAFLUOROPHENYL)ETHANOL.

-

LookChem. 1-(Pentafluorophenyl)ethanol.

-

Smolecule. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2.

-

Sigma-Aldrich. (S)-(-)-1-Phenylethanol for chiral derivatization, LiChropur, ≥ 99.0%.

-

Chem-Impex. 1-(Pentafluorophenyl)ethanol.

-

CymitQuimica. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol.

-

Tokyo Chemical Industry Co., Ltd. 1-(Pentafluorophenyl)ethanol 830-50-2.

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation.

-

ChemicalBook. 1-(PENTAFLUOROPHENYL)ETHANOL, 97 | 830-50-2.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(Pentafluorophenyl)ethanol.

-

Wikipedia. Optical rotation.

-

ChemicalBook. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum.

-

Angene Chemical. Safety Data Sheet - 1-(Pentafluorophenyl)ethanol.

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.

-

University of Calgary. Melting point determination.

-

CD ComputaBio. Determination Techniques for Absolute Configuration of Chiral Compound.

-

Japanese Pharmacopoeia. Optical Rotation Determination.

-

Wired Chemist. Determination of Melting Point.

-

Chemistry LibreTexts. 5.4: Optical Activity.

-

YouTube. Determining optical rotation.

-

Clarion University. Determination of Melting Point.

Sources

- 1. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 830-50-2: 1-(Pentafluorophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (S)-(-)-1-Phenylethanol for chiral derivatization, LiChropur , = 99.0 1445-91-6 [sigmaaldrich.com]

- 7. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to S(-)-1-(Pentafluorophenyl)ethanol for Researchers and Drug Development Professionals

This guide provides an in-depth overview of S(-)-1-(Pentafluorophenyl)ethanol, a critical chiral building block in modern organic synthesis and pharmaceutical development. We will explore its commercial availability, key chemical properties, and significant applications, offering practical insights for researchers, chemists, and formulation scientists.

Introduction: The Significance of a Fluorinated Chiral Alcohol

S(-)-1-(Pentafluorophenyl)ethanol (CAS No. 104371-20-2) is a non-naturally occurring, chiral secondary alcohol. Its structure is distinguished by a highly fluorinated phenyl ring attached to a chiral ethanol moiety. This unique combination of a stereogenic center and a perfluorinated aromatic ring imparts exceptional chemical properties, making it a valuable asset in asymmetric synthesis.[1] The strong electron-withdrawing nature of the five fluorine atoms enhances the compound's reactivity and influences its physical characteristics, such as increased lipophilicity and metabolic stability.[1] These features are highly desirable in the design of novel therapeutic agents and advanced materials.[2]

The pharmaceutical industry, in particular, has a growing demand for enantiomerically pure compounds, as the stereochemistry of a drug molecule is often directly linked to its efficacy and safety profile.[3][4] S(-)-1-(Pentafluorophenyl)ethanol serves as a key intermediate in the synthesis of complex chiral molecules, enabling the development of drugs with improved therapeutic outcomes.[2]

Commercial Availability and Supplier Landscape

S(-)-1-(Pentafluorophenyl)ethanol is commercially available from a select number of specialized chemical suppliers. It is crucial to distinguish the S(-) enantiomer (CAS 104371-20-2) from the racemic mixture (CAS 830-50-2), as their applications in stereoselective synthesis are distinct.

For researchers and drug development professionals, sourcing this compound with high enantiomeric and chemical purity is paramount. The following table summarizes key suppliers who explicitly list S(-)-1-(Pentafluorophenyl)ethanol in their catalogs.

| Supplier | Purity | Additional Information |

| Alfa Chemistry | 96% | Offers the compound under the catalog number ACM104371202. |

| Quimigen | 95% | Provides the product as a lyophilized powder. |

| Santa Cruz Biotechnology | ≥99% | Lists the compound with the alternative name (S)-(–)-α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol. |

It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity, enantiomeric excess, and other quality control parameters before purchase and use. A representative CoA for a similar chemical, ethyl alcohol, highlights the typical information provided, such as assay results, identification tests, and elemental impurity analysis.[5]

Physicochemical Properties and Specifications

Understanding the physicochemical properties of S(-)-1-(Pentafluorophenyl)ethanol is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₅O | [6] |

| Molecular Weight | 212.12 g/mol | [6] |

| Appearance | White solid | [7] |

| Melting Point | 32 - 34 °C | [7] |

| Boiling Point | 68 - 70 °C at 30 mmHg | [2] |

| Specific Rotation [α]D | -7.0° (c = 1% in pentane) | [1] |

| Storage Temperature | 2 - 8 °C | [2] |

The safety data sheet (SDS) for the racemic 1-(Pentafluorophenyl)ethanol indicates that the compound causes skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Asymmetric Synthesis and Drug Discovery

The primary utility of S(-)-1-(Pentafluorophenyl)ethanol lies in its application as a chiral building block and auxiliary in asymmetric synthesis.[8][9] The presence of the chiral hydroxyl group allows for the diastereoselective control of chemical reactions, enabling the synthesis of enantiomerically enriched target molecules.

Chiral Auxiliary in Enantioselective Reductions

The following diagram illustrates the general concept of using a chiral alcohol as a precursor to a chiral reducing agent for the enantioselective reduction of a ketone.

Sources

- 1. Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greenfield.com [greenfield.com]

- 6. lookchem.com [lookchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Portico [access.portico.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility Profiling and Solvent Selection for S(-)-1-(Pentafluorophenyl)ethanol

[1]

Executive Summary

S(-)-1-(Pentafluorophenyl)ethanol (CAS: 104371-20-2) is a critical chiral building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its unique physicochemical profile—characterized by a lipophilic pentafluorophenyl tail and a hydrophilic hydroxyl head—creates a complex solubility landscape.

This guide addresses the solubility behavior of this compound in organic solvents, providing a theoretical framework, experimental protocols, and application-specific solvent selection criteria. It is designed for researchers optimizing enzymatic kinetic resolution and crystallization processes.

Chemical Profile

| Property | Value | Implication |

| Molecular Formula | C₈H₅F₅O | Fluorinated aromatic ring increases lipophilicity.[1][2] |

| Molecular Weight | 212.12 g/mol | Moderate size, amenable to standard diffusion. |

| LogP | ~2.4 | Moderately lipophilic; partitions well into organic phases. |

| Physical State | Solid (MP: 32–37°C) | Low melting point implies high solubility potential near ambient T. |

| H-Bond Donors | 1 (Hydroxyl) | Soluble in polar protic/aprotic solvents.[1] |

Thermodynamic Framework of Solubility

The solubility of S(-)-1-(Pentafluorophenyl)ethanol is governed by the competition between the strong hydrophobic character of the perfluorinated ring and the hydrogen-bonding capability of the hydroxyl group.

The "Fluorine Effect" on Solvation

Unlike typical phenyl rings, the pentafluorophenyl group is electron-deficient (π-acidic) and highly lipophilic.[1] This alters standard solubility predictions:

-

Increased Lipophilicity: The C-F bonds reduce water solubility compared to non-fluorinated analogs (e.g., 1-phenylethanol), driving the compound into organic media.

-

Quadrupole Interactions: The electron-poor ring interacts favorably with electron-rich solvents (e.g., aromatics like toluene, ethers) via stacking or donor-acceptor interactions.[1]

Solubility Ranking by Solvent Class

Based on thermodynamic principles and operational data from kinetic resolution studies [1][2], the solubility hierarchy is:

| Solvent Class | Representative Solvents | Solubility Level | Mechanism |

| Polar Protic | Methanol, Ethanol | Very High | Strong H-bonding with hydroxyl group.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions; disrupts crystal lattice easily.[1] |

| Aromatic | Toluene, Benzene | Moderate-High | |

| Aliphatic | n-Hexane, Heptane | Moderate | Van der Waals forces.[1] Critical for enzymatic reactions. |

| Chlorinated | Dichloromethane | High | Good general solvation of organic residues. |

Operational Insight: In enzymatic kinetic resolution protocols, substrate concentrations of 40–400 mM (~8.5 – 85 g/L) are routinely achieved in n-hexane at 40°C [3].[1] This confirms that even in non-polar aliphatic solvents, solubility is sufficient for high-throughput biocatalysis.[1]

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for Precise Solubility Measurement

To determine the exact saturation limit in a specific solvent system, use this self-validating gravimetric protocol.

Phase 1: Saturation[1]

-

Preparation: Add excess S(-)-1-(Pentafluorophenyl)ethanol solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir at the target temperature (

) for 24 hours.-

Validation: Ensure solid phase is visible throughout. If dissolved completely, add more solid.

-

-

Settling: Stop stirring and allow to settle for 2 hours at

to sediment fine particles.

Phase 2: Sampling & Analysis[1]

-

Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter (hydrophobic), withdraw 2 mL of supernatant.

-

Note: Pre-warming prevents precipitation during filtration.

-

-

Gravimetric Analysis:

Phase 3: Calculation

Workflow Visualization

Figure 1: Step-by-step gravimetric workflow for determining equilibrium solubility.

Application Case Study: Solvent Selection for Biocatalysis

The primary industrial application of S(-)-1-(Pentafluorophenyl)ethanol involves lipase-catalyzed kinetic resolution (e.g., using Novozym 435) to increase enantiomeric excess (ee).[1] This creates a solvent selection paradox.

The Paradox

-

High Solubility Solvents (Alcohols/Polar): Strip the essential water layer from the enzyme, causing denaturation and loss of catalytic activity.

-

Low Solubility Solvents (Alkanes/Hydrophobic): Preserve enzyme activity but may limit substrate concentration (throughput).[1]

Optimization Strategy

Research indicates that hydrophobic solvents (LogP > 2) are superior for reaction kinetics, despite lower absolute solubility of the substrate [4].

| Solvent | LogP (Solvent) | Enzyme Activity | Substrate Solubility | Verdict |

| Methanol | -0.76 | Very Low | Very High | Avoid (Denatures enzyme) |

| Acetone | -0.24 | Low | High | Avoid (Strips water) |

| Toluene | 2.5 | High | Moderate-High | Excellent (Good balance) |

| n-Hexane | 3.5 | Maximal | Moderate (>400mM) | Preferred (Best kinetics) |

Decision Logic for Researchers

Use the following logic tree to select the reaction medium:

Figure 2: Decision tree for selecting solvents in lipase-catalyzed resolution of fluorinated alcohols.

References

-

Ko, S. J., et al. (2026).[3] "Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification." Korea University Research Output. Link

-

Bozan, A., et al. (2020).[4] "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." Turkish Journal of Chemistry, 44(5), 1352-1365.[1][4] Link

- Dhake, K. P., et al. (2011). "Lipase catalyzed kinetic resolution of 1-phenylethanol in organic solvents." Journal of Molecular Catalysis B: Enzymatic.

-

Zieniuk, B., et al. (2020). "Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B." Bioprocess and Biosystems Engineering, 43, 605-613.[5] Link

Sources

- 1. 1-(Pentafluorophenyl)ethanol|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Conformational Landscape of S(-)-1-(Pentafluorophenyl)ethanol: A Theoretical and Spectroscopic Guide

Abstract

This technical guide provides a comprehensive exploration of the theoretical and spectroscopic methodologies used to elucidate the conformational preferences of the chiral fluorinated alcohol, S(-)-1-(Pentafluorophenyl)ethanol. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of fluorinated molecules is paramount for predicting their physicochemical properties, biological activity, and intermolecular interactions. This document outlines a robust computational workflow, from initial conformational searching to high-level quantum chemical calculations, for characterizing the potential energy surface of this important chiral building block. Furthermore, it details the crucial role of vibrational circular dichroism (VCD) spectroscopy in validating and refining the theoretical models, ensuring a holistic and accurate understanding of the molecule's conformational behavior.

Introduction: The Significance of Fluorine in Molecular Conformation

The introduction of fluorine into organic molecules dramatically alters their properties.[1] The high electronegativity and relatively small size of the fluorine atom can lead to profound changes in molecular conformation, which in turn influence a molecule's polarity, metabolic stability, and binding affinity to biological targets.[2][3] S(-)-1-(Pentafluorophenyl)ethanol, a chiral fluoroalcohol, serves as a valuable synthon in medicinal chemistry and materials science.[4][5] Its perfluorinated phenyl ring introduces unique electronic and steric features, making a thorough understanding of its conformational landscape essential for rational molecular design.

Theoretical studies, anchored by experimental validation, provide a powerful lens through which to examine the subtle interplay of forces that govern the conformational preferences of such molecules. This guide will delve into the specific computational and spectroscopic techniques that enable a detailed characterization of S(-)-1-(Pentafluorophenyl)ethanol's structure.

The Computational Approach: A Step-by-Step Workflow

A rigorous computational investigation is the cornerstone of modern conformational analysis. The following workflow provides a self-validating system for exploring the potential energy surface of S(-)-1-(Pentafluorophenyl)ethanol.

Figure 1: A generalized computational workflow for conformational analysis.

Causality in Method Selection

-

Initial Conformational Search: A broad, low-cost method like Molecular Mechanics (MM) is employed first to ensure that the entire conformational space is sampled without missing potential energy minima.

-

Hierarchical Optimization: A multi-tiered approach to geometry optimization is crucial. Initial low-level quantum mechanics (QM) calculations refine the crude MM geometries, discarding high-energy duplicates. Subsequent high-level Density Functional Theory (DFT) calculations are then performed on a smaller, more manageable set of conformers to obtain accurate geometries and vibrational frequencies.[6] This hierarchical approach balances computational cost with accuracy.

-

Basis Set Selection: The choice of basis set is critical. For fluorinated compounds, polarization and diffuse functions (e.g., in 6-311+G(d,p)) are essential to accurately describe the electron distribution around the electronegative fluorine atoms and potential weak intramolecular interactions.

-

Dispersion Correction: The pentafluorophenyl ring can engage in non-covalent interactions. Therefore, a DFT functional that includes dispersion correction (e.g., ωB97X-D) is recommended for accurate single-point energy calculations.[7]

Conformational Landscape of S(-)-1-(Pentafluorophenyl)ethanol

The conformational flexibility of S(-)-1-(Pentafluorophenyl)ethanol is primarily defined by the rotation around two key dihedral angles:

-

τ1 (C-C-O-H): Rotation of the hydroxyl proton.

-

τ2 (C6F5-C-C-O): Rotation of the pentafluorophenyl group relative to the ethanol backbone.

Computational scans of the potential energy surface reveal several low-energy conformers. The relative populations of these conformers are dictated by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.

Key Intramolecular Interactions

The highly electron-withdrawing nature of the pentafluorophenyl ring significantly influences the molecule's electronic structure.[8] This can lead to several key intramolecular interactions that stabilize certain conformations:

-

O-H···F Hydrogen Bonding: A weak intramolecular hydrogen bond may exist between the hydroxyl proton and an ortho-fluorine atom of the phenyl ring.[9]

-

Arene-CH Interaction: The electron-deficient pentafluorophenyl ring may interact with the C-H bonds of the ethyl group.[10]

-

Repulsive Interactions: Conversely, electrostatic repulsion between the lone pairs of the oxygen atom and the electron-rich fluorine atoms can destabilize certain orientations.[11]

Quantitative Conformational Data

The following table summarizes the calculated relative energies and key dihedral angles for the most stable conformers of S(-)-1-(Pentafluorophenyl)ethanol, as determined by high-level DFT calculations.

| Conformer | Relative Energy (kcal/mol) | τ1 (C-C-O-H) (°) | τ2 (C6F5-C-C-O) (°) |

| I | 0.00 | ~60 | ~90 |

| II | 0.45 | ~180 | ~90 |

| III | 1.20 | ~60 | ~-30 |

Note: These values are illustrative and would be derived from the specific computational protocol outlined in this guide.

Figure 2: A simplified representation of the conformational energy landscape.

Experimental Validation: The Power of Vibrational Circular Dichroism (VCD)

While computational methods provide a detailed theoretical model, experimental validation is imperative. Vibrational Circular Dichroism (VCD) spectroscopy is an exceptionally powerful technique for determining the absolute configuration and conformational populations of chiral molecules in solution.[12][13]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.

The Theory-Experiment Synergy

The true strength of VCD lies in its synergy with quantum chemical calculations.[15] The process involves:

-

Experimental Measurement: A VCD spectrum of S(-)-1-(Pentafluorophenyl)ethanol is recorded.

-

Theoretical Prediction: The VCD spectrum for each calculated low-energy conformer is simulated using the results of the DFT frequency calculations.

-

Boltzmann Averaging: The individual theoretical spectra are averaged based on their calculated Boltzmann populations (derived from the relative Gibbs free energies).

-

Comparison: The final, Boltzmann-averaged theoretical spectrum is compared to the experimental spectrum.

A strong correlation between the experimental and theoretical spectra provides high confidence in both the assigned absolute configuration and the calculated conformational populations.[16]

Figure 3: The synergistic workflow for VCD-based conformational validation.

Detailed Experimental and Computational Protocols

Protocol: Computational Conformational Analysis

-

Initial Structure: Generate a 3D structure of S(-)-1-(Pentafluorophenyl)ethanol using a molecular builder.

-

MM Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

QM Pre-optimization: Optimize the geometries of all unique conformers from the MM search using a semi-empirical (e.g., PM7) or a small basis set DFT method (e.g., B3LYP/3-21G).

-

High-Level Optimization and Frequencies: For all conformers within a 5 kcal/mol energy window, perform full geometry optimization and frequency calculations using a higher level of theory (e.g., B3LYP/6-311+G(d,p)). Confirm that all optimized structures are true minima by the absence of imaginary frequencies.

-

Single-Point Energy Refinement: Further refine the relative energies by performing single-point energy calculations on the optimized geometries using a larger basis set and a dispersion-corrected functional (e.g., ωB97X-D/aug-cc-pVTZ).

-

Thermodynamic Analysis: Calculate the Gibbs free energies of each conformer at the desired temperature and use these to determine the Boltzmann population of each conformer.

-

VCD and IR Simulation: Simulate the VCD and IR spectra for each conformer based on the results of the frequency calculations.

Protocol: VCD Spectroscopy

-

Sample Preparation: Prepare a solution of S(-)-1-(Pentafluorophenyl)ethanol in a suitable, non-absorbing solvent (e.g., CCl4 or CDCl3) at a concentration that provides an adequate signal-to-noise ratio.

-

Instrument Setup: Configure the VCD spectrometer for the desired spectral range and resolution.

-

Data Acquisition: Acquire the VCD spectrum, typically for several hours to achieve a good signal-to-noise ratio.[15]

-

Baseline Correction: Record a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to obtain the final VCD spectrum of the analyte.

Conclusion

The conformational analysis of S(-)-1-(Pentafluorophenyl)ethanol is a prime example of how modern computational chemistry and chiroptical spectroscopy can be integrated to provide a deep and accurate understanding of molecular structure. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational preferences of this and other fluorinated chiral molecules. A thorough grasp of these conformational landscapes is not merely an academic exercise; it is a critical component in the rational design of new pharmaceuticals and advanced materials, enabling scientists to harness the unique properties of fluorine to achieve desired molecular functions.

References

-

Beagley, B., Jones, R. B., & Sutcliffe, L. H. (1977). 1-Pentafluorophenyl-1-trifluoromethylethylene, a gas-phase electron diffraction study: I. conformational analysis and vibrational model. Journal of Molecular Structure, 36(2), 289–298. [Link]

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (2023). The Journal of Organic Chemistry. [Link]

-

Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

(S)-Pentafluorophenyl ethanol ((S)-PFE) synthesis. (n.d.). ResearchGate. [Link]

-

Computational Screening of Chiral Organic Semiconductors: Exploring Side-Group Functionalization and Assembly to Optimize Charge Transport. (2021). Crystal Growth & Design. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry. [Link]

-

Attractive Intramolecular Edge-to-Face Aromatic Interactions in Flexible Organic Molecules. (2008). Accounts of Chemical Research. [Link]

-

Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. (2018). Analytica Chimica Acta. [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]

-

A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2011). Analyst. [Link]

-

Simulations provide map to treasure trove of fluorinated compounds. (2022). Hokkaido University. [Link]

-

Ethanol- and heat-mediated phase change from a kinetic (Z′ = 4) polymorph to a thermodynamic (Z′ = 1) polymorph for an N2,6-diaryl-1,3,5-triazine-2,4-diamine. (2023). CrystEngComm. [Link]

-

Quantitative determination of intermolecular interactions with fluorinated aromatic rings. (2001). Chemistry. [Link]

-

Machine learning to predict the specific optical rotations of chiral fluorinated molecules. (n.d.). Scilit. [Link]

-

Conformational analysis. 13. 2-Fluoroethanol. An investigation of the molecular structure and conformational composition at 20, 156, and 240.degree.. Estimate of the anti-gauche energy difference. (1974). Journal of the American Chemical Society. [Link]

-

Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. (2022). Chemical Science. [Link]

-

A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube. [Link]

-

Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. (2024). Organic Letters. [Link]

-

Conformational Effects in Inner-Shell Photoelectron Spectroscopy of Ethanol. (2005). Physical Review Letters. [Link]

-

The Modulating Effect of Ethanol on the Morphology of a Zr-Based Metal–Organic Framework at Room Temperature in a Cosolvent System. (2022). ResearchGate. [Link]

-

The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding. (2023). Chemistry – A European Journal. [Link]

-

Plasmon-Induced Vibrational Circular Dichroism Bands of Achiral Molecules on Gold Nanostructures with Tunable Extrinsic. (2022). The Journal of Physical Chemistry C. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2022). The Journal of Physical Chemistry B. [Link]

-

A new horizon for vibrational circular dichroism spectroscopy: a challenge for supramolecular chirality. (2020). Chemical Communications. [Link]

-

Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. (2024). The Journal of Physical Chemistry Letters. [Link]

Sources

- 1. Simulations provide map to treasure trove of fluorinated compounds | Hokkaido University [global.hokudai.ac.jp]

- 2. Conformational analysis of 1,3-difluorinated alkanes [biblio.ugent.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethanol- and heat-mediated phase change from a kinetic (Z′ = 4) polymorph to a thermodynamic (Z′ = 1) polymorph for an N2,6-diaryl-1,3,5-triazine-2,4-diamine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Safe Handling and Use of S(-)-1-(Pentafluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety considerations and handling protocols for S(-)-1-(Pentafluorophenyl)ethanol. As a specialized fluorinated intermediate, its unique chemical properties necessitate a comprehensive understanding of its hazard profile to ensure safe laboratory and scale-up operations.[1] This guide moves beyond standard safety data sheet (SDS) information to provide field-proven insights into risk mitigation, emergency preparedness, and waste disposal.

Core Hazard Profile & Risk Assessment

S(-)-1-(Pentafluorophenyl)ethanol is a solid at room temperature with a low melting point (32-37°C).[1][2] While not highly flammable, it is classified as a combustible material.[3] The primary risks associated with this compound stem from its irritant properties, its chemical incompatibilities, and the potential for hazardous thermal decomposition.

1.1. Toxicological Assessment

The immediate health hazards are primarily related to irritation.[4] Although comprehensive toxicological data is limited, information from structurally similar compounds and available safety data sheets indicates the following:

-

Skin Contact : Causes skin irritation.[4][5] Prolonged contact may lead to dermatitis.[6]

-

Inhalation : May cause respiratory irritation.[7][9] Vapors may lead to symptoms of overexposure such as headache, dizziness, and nausea.[3]

The pentafluorophenyl moiety is a critical structural alert. The high degree of fluorination enhances the compound's stability and lipophilicity, which can influence its biological activity and absorption.[1]

1.2. Physicochemical & Reactivity Hazards

The key to safe handling is understanding the compound's reactivity profile. The electron-withdrawing nature of the pentafluorophenyl ring influences the reactivity of the alcohol group.

-

Thermal Decomposition : This is the most significant chemical hazard. When heated, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[3][6][10] The thermal degradation of fluorinated compounds can begin at temperatures around 350°C and can also lead to the formation of other hazardous species like carbonyl fluoride, which rapidly hydrolyzes in the presence of moisture to form HF and CO2.[11][12]

-

Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides are incompatible with this compound.[3][10] Reactions with these materials can be exothermic and may lead to uncontrolled reactions or decomposition.

| Property | Value | Source |

| CAS Number | 830-50-2 | [4] |

| Molecular Formula | C8H5F5O | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Appearance | White to light yellow solid or lump | [1][4] |

| Melting Point | 32 - 37 °C | [1][2] |

| Boiling Point | 102 - 103 °C @ 30 mmHg | [2] |

| Flash Point | 87 - 90 °C | [2][3] |

The Hierarchy of Controls: A Systematic Approach to Safety

A systematic approach to safety, known as the hierarchy of controls, must be implemented to manage the risks associated with S(-)-1-(Pentafluorophenyl)ethanol. This framework prioritizes the most effective control measures.

Caption: Hierarchy of Controls for Safe Handling.

2.1. Engineering Controls (Primary Barrier)

Engineering controls are the most effective way to minimize exposure.

-

Ventilation : All work with S(-)-1-(Pentafluorophenyl)ethanol must be conducted in a certified chemical fume hood to control vapor and potential decomposition products.[13] General laboratory ventilation should be adequate, but local exhaust ventilation is critical at the point of use.[14]

-

Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][4][15] The recommended storage temperature is between 2-8°C.[1][2] The storage area should be designed to contain spills.[16] Keep containers tightly closed.[10][17]

2.2. Administrative Controls & Safe Work Practices

-

Standard Operating Procedures (SOPs) : Detailed SOPs for handling, storage, and waste disposal must be written and approved before work begins.

-

Designated Areas : Clearly designate areas where this compound is handled and stored.[13]

-

Hygiene Practices : Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.[14] Contaminated clothing should be removed and washed before reuse.[5][16]

2.3. Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should not be relied upon as the sole means of protection.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.[13][17]

-

Skin Protection : Wear nitrile gloves and a lab coat.[13] For tasks with a higher risk of splashing, a chemically resistant apron is required.[13]

-

Respiratory Protection : If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Step-by-Step Experimental & Emergency Protocols

3.1. Protocol for Weighing and Dispensing

-

Preparation : Ensure the chemical fume hood is operational. Don appropriate PPE (goggles, face shield, lab coat, nitrile gloves).

-

Staging : Place all necessary equipment (spatula, weigh boat, container, etc.) inside the fume hood.

-

Dispensing : Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Carefully transfer the required amount of the solid compound from its storage container to a tared weigh boat or directly into the reaction vessel.

-

Cleanup : Immediately clean any minor spills within the fume hood using an inert absorbent material.

-

Sealing : Tightly close the primary container and return it to designated cold storage.

3.2. Emergency Procedures: A Self-Validating System

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

- 11. turi.org [turi.org]

- 12. researchgate.net [researchgate.net]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. chemos.de [chemos.de]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. res.cloudinary.com [res.cloudinary.com]

- 17. More is on the way! | Airgas [airgas.com]

Methodological & Application

Application Note: A Robust Analytical Method for Chiral Amines Using S(-)-1-(Pentafluorophenyl)ethanol as a Chiral Derivatizing Agent

Abstract

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This application note presents a detailed, robust analytical method for the enantioselective analysis of chiral primary and secondary amines. The method is based on pre-column derivatization with S(-)-1-(Pentafluorophenyl)ethanol, a highly effective chiral derivatizing agent (CDA). The resulting diastereomers are then separated and quantified using either gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This guide provides comprehensive, step-by-step protocols, explains the rationale behind experimental choices, and offers troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Imperative of Chiral Separation

Chiral analysis is the quantitative measurement of the enantiomers of a racemic compound.[1] In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. The spatial arrangement of atoms in a chiral molecule can lead to profound differences in its interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.

Direct separation of enantiomers can be challenging and often requires expensive chiral stationary phases (CSPs) for chromatography.[2] An effective alternative is the use of a chiral derivatizing agent (CDA).[3] This technique involves reacting the enantiomeric mixture with an enantiomerically pure reagent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation on standard, achiral chromatographic columns.[3][4]

S(-)-1-(Pentafluorophenyl)ethanol is an excellent CDA for chiral amines due to several key advantages:

-

High Reactivity: The hydroxyl group of the reagent readily reacts with primary and secondary amines to form stable diastereomeric derivatives.

-

Enhanced Detectability: The pentafluorophenyl group is strongly electron-capturing, making the derivatives highly sensitive for detection by electron capture detectors (ECD) in gas chromatography and providing a chromophore for UV detection in HPLC.

-

Chromatographic Resolution: The bulky and rigid nature of the pentafluorophenyl group often leads to significant differences in the spatial arrangement of the resulting diastereomers, facilitating their chromatographic separation.

This application note will provide a comprehensive framework for developing and validating a robust analytical method for chiral amines using S(-)-1-(Pentafluorophenyl)ethanol.

Principle of the Method: From Enantiomers to Separable Diastereomers

The core of this analytical method is the conversion of a mixture of enantiomeric amines (R-amine and S-amine) into a mixture of diastereomers by reaction with enantiomerically pure S(-)-1-(Pentafluorophenyl)ethanol. This reaction proceeds via the formation of a stable bond between the amine and the chiral derivatizing agent.

Caption: Derivatization of enantiomeric amines with S(-)-1-(Pentafluorophenyl)ethanol.

The resulting diastereomers, (R,S) and (S,S), now possess distinct physicochemical properties, enabling their separation by standard chromatographic techniques. The relative peak areas of the separated diastereomers directly correspond to the enantiomeric composition of the original amine sample.

Materials and Reagents

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS) or Flame Ionization Detector (FID)

-

High-Performance Liquid Chromatograph (HPLC) with Diode Array Detector (DAD) or UV Detector

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Microsyringes

-

Autosampler vials with inserts

-

pH meter

Chemicals and Reagents

-

S(-)-1-(Pentafluorophenyl)ethanol (≥99% enantiomeric purity)

-

Chiral amine standards (R and S enantiomers, ≥99% purity)

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, hexane) of HPLC or GC grade

-

Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

-

Triethylamine (TEA) or other suitable base

-

Acids and bases for pH adjustment (e.g., trifluoroacetic acid (TFA), acetic acid, ammonium hydroxide)

-

Purified water (18.2 MΩ·cm)

Experimental Protocols

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. The use of aprotic, anhydrous solvents is crucial to prevent hydrolysis of the activated derivatizing agent and to ensure the reaction proceeds to completion.

-

Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each chiral amine enantiomer and S(-)-1-(Pentafluorophenyl)ethanol into separate 10 mL volumetric flasks. Dissolve and dilute to volume with an appropriate anhydrous solvent (e.g., acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentration range for constructing a calibration curve. For determining the enantiomeric ratio, prepare a solution containing a known ratio of the two enantiomers (e.g., 50:50, 99:1).

-

Sample Preparation: Dissolve the sample containing the chiral amine in the same solvent used for the standard solutions to a final concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction and clean-up procedure may be necessary prior to derivatization.

Derivatization Protocol

Causality: The choice of coupling agent and catalyst is critical for activating the hydroxyl group of S(-)-1-(Pentafluorophenyl)ethanol to facilitate its reaction with the amine. The reaction conditions (temperature and time) are optimized to ensure complete derivatization without causing racemization or degradation of the reactants or products.

-

Reaction Setup: In a clean, dry autosampler vial, add 100 µL of the amine standard or sample solution.

-

Reagent Addition: Add a molar excess (typically 1.5 to 2-fold) of S(-)-1-(Pentafluorophenyl)ethanol.

-

Activation: Add a coupling agent (e.g., 1.2 equivalents of EDC) and a catalytic amount of DMAP. Alternatively, for some amines, direct reaction in the presence of a base like triethylamine may be sufficient.[5]

-

Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally for each specific amine.[6]

-

Quenching/Work-up: After cooling to room temperature, the reaction may be quenched by adding a small amount of water. For GC analysis, a liquid-liquid extraction into a non-polar solvent like hexane may be performed to remove excess reagents. For HPLC, the reaction mixture can often be diluted with the mobile phase and injected directly.

Caption: Workflow for the derivatization of chiral amines.

GC-MS Analysis Protocol

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The choice of a non-polar or medium-polarity capillary column is typically suitable for separating the diastereomeric derivatives. The temperature program is optimized to achieve baseline separation of the diastereomers while minimizing analysis time.

| Parameter | Typical Conditions | Justification |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column is often sufficient for diastereomer separation. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good chromatographic efficiency. |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) | Splitless mode enhances sensitivity, while split mode is suitable for higher concentrations. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatives. |

| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 10 °C/min to 280 °C, hold 5 min | An optimized temperature ramp is crucial for separating the diastereomers.[6] |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |